![molecular formula C23H24N4O2S B2867353 N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide CAS No. 866867-33-6](/img/no-structure.png)

N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

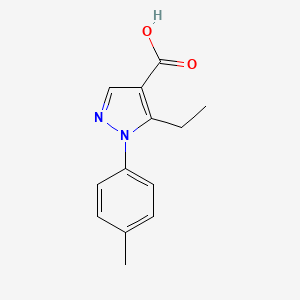

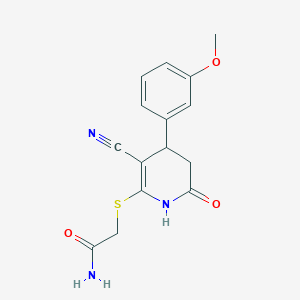

The compound is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules, such as the nucleotides cytosine, thymine, and uracil . The compound also contains a benzyl group and a thioacetamide group, which may influence its properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a hexahydropyrido[4,3-d]pyrimidin-2-yl ring, which is a type of pyrimidine. This ring would be substituted with a benzyl group and a thioacetamide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzyl and thioacetamide groups. The sulfur in the thioacetamide group could potentially act as a nucleophile, while the benzyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzyl and thioacetamide groups can influence factors like solubility, melting point, and reactivity .科学的研究の応用

Synthesis and Biological Evaluation

The compound and its analogs have been synthesized and evaluated for their potential as antitumor agents, with specific focus on inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA replication and cell growth. For instance, classical antifolates designed around the pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against both human DHFR and human TS, highlighting their dual inhibitory potential and tumor growth inhibition capabilities in cell culture with significant potency (Gangjee et al., 2005). These studies underscore the scaffold's conduciveness to dual DHFR-TS and tumor inhibitory activity, where the potency is significantly influenced by the position and nature of the substituents on the core structure.

Antimicrobial Activity

Research into thienopyrimidine linked rhodanine derivatives, which share structural motifs with the compound , has demonstrated notable antimicrobial potency. A new series of these derivatives exhibited significant antibacterial potency against various bacterial strains, including E. coli and K. pneumonia, with minimum inhibitory concentrations (MICs) indicating their potential as effective antimicrobial agents (Kerru et al., 2019).

Structural Insights

Structural analyses of related compounds have provided insights into the molecular conformation that influences biological activity. For example, crystal structure investigations of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed folded conformations stabilized by intramolecular hydrogen bonding, which could play a role in the interaction with biological targets (Subasri et al., 2016).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide involves the condensation of 2-mercapto-N-benzylpyrido[4,3-d]pyrimidin-4-one with benzyl bromoacetate, followed by reduction of the resulting intermediate and subsequent acetylation of the amine group.", "Starting Materials": [ "2-mercapto-N-benzylpyrido[4,3-d]pyrimidin-4-one", "benzyl bromoacetate", "sodium borohydride", "acetic anhydride", "pyridine", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-mercapto-N-benzylpyrido[4,3-d]pyrimidin-4-one (1.0 g, 3.5 mmol) and benzyl bromoacetate (1.2 g, 4.2 mmol) in dry pyridine (10 mL) and stir at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol (10 mL) and add sodium borohydride (0.3 g, 8.0 mmol) under stirring at room temperature. After 2 hours, add acetic anhydride (1.0 mL) dropwise and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to obtain the final product N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide as a white solid (yield: 60%)." ] } | |

CAS番号 |

866867-33-6 |

分子式 |

C23H24N4O2S |

分子量 |

420.53 |

IUPAC名 |

N-benzyl-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C23H24N4O2S/c28-21(24-13-17-7-3-1-4-8-17)16-30-23-25-20-11-12-27(15-19(20)22(29)26-23)14-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,28)(H,25,26,29) |

InChIキー |

DBBOXVSEWNJNGM-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2867272.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)

![1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2867283.png)

![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)

![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)